3-Methanesulfonylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

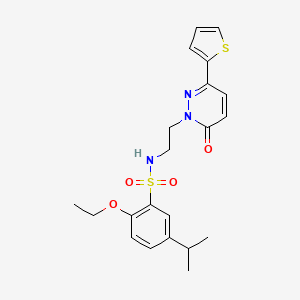

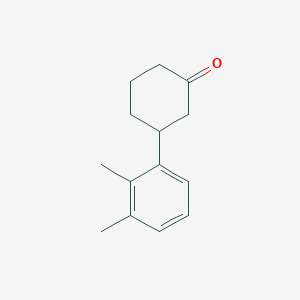

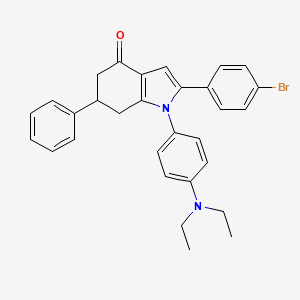

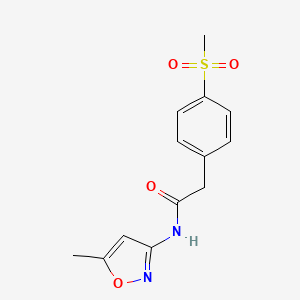

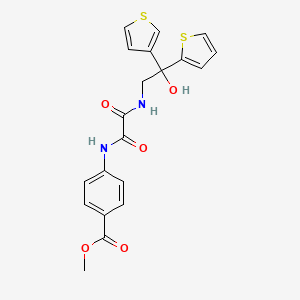

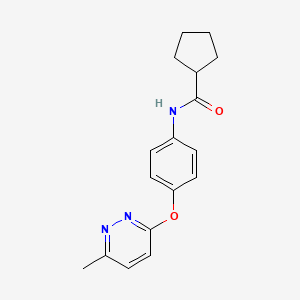

Molecular Structure Analysis

The molecular structure of 3-Methanesulfonylbenzamide can be represented by the SMILES stringO=S(C1=CC(C(N)=O)=CC=C1)(C)=O . This indicates that the molecule consists of a benzamide core with a methanesulfonyl group attached at the 3-position . Physical And Chemical Properties Analysis

3-Methanesulfonylbenzamide is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Poly ADP-ribosyl Synthetase in DNA Repair and Transformation : 3-Methanesulfonylbenzamide analogues, like 3-aminobenzamide, have been studied for their impact on DNA repair and cellular transformation processes. These compounds can influence the toxicity and transformation effects of certain chemicals in cell cultures, highlighting their potential role in DNA repair mechanisms (Lubet et al., 1984).

Role in DNA Repair Studies : Studies have also focused on the role of 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, in DNA repair processes. These studies often yield complex results, suggesting a nuanced role of such compounds in DNA repair (Cleaver et al., 1985).

Influence in Oxidation Reactions : Research has also explored the role of methanesulfonyl derivatives in chemical reactions, such as the autoxidation of methanesulfinic acid. Such studies help in understanding the chemical behaviors of these compounds under various conditions (Sehested & Holcman, 1996).

Electrochemical Applications : The electrochemical properties of methanesulfonate solutions, including those with chromium ions, are another area of interest. These studies provide insight into the electrochemical behavior of methanesulfonyl compounds in various applications (Protsenko et al., 2011).

Sulfonation Processes and Methanesulfonic Acid : Research on the direct sulfonation of methane to methanesulfonic acid demonstrates another application area. Understanding the catalytic processes involved in these reactions has significant implications for industrial chemistry (Mukhopadhyay & Bell, 2004).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 3-Methanesulfonylbenzamide is classified under GHS07, indicating that it may cause eye irritation . The recommended precautionary statements are P305 + P351 + P338, which suggest rinsing cautiously with water if it comes into contact with the eyes .

Propriétés

IUPAC Name |

3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXCNQXIDVEUAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methanesulfonylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide](/img/structure/B2418616.png)

![6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2418619.png)

![3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2418620.png)

![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2418626.png)

![2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2418637.png)